4-Iodobenzophenone
Overview
Description
4-Iodobenzophenone is a useful research compound. Its molecular formula is C13H9IO and its molecular weight is 308.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
4-Iodobenzophenone has been used in the synthesis of functionalized phosphane-containing building blocks suitable for labeling biologically active molecules via the traceless Staudinger ligation. It has been effectively converted into 4-iodobenzoate for subsequent introduction into pharmacologically interesting molecules, illustrating its utility in molecular labeling and modification processes (Mamat & Köckerling, 2014).
Spectroscopic Studies
This compound derivatives, such as 4-Chloro-3-iodobenzophenone, have been subjected to vibrational analysis using FT-IR and FT-Raman spectra. Quantum chemical calculations have been utilized to analyze the scaled frequencies, revealing insights into intramolecular interactions and electronic properties of these molecules. These studies showcase the molecule's importance in the field of spectroscopic analysis and quantum chemistry (Prasad, Muthu, & Santhamma, 2017).
Polyvalent Iodine Chemistry
The chemistry of polyvalent iodine compounds, including those related to this compound, has seen significant interest due to their oxidizing properties and environmental friendliness. These compounds are used in various synthetic applications, indicating the molecule's role in advancing synthetic organic chemistry (Zhdankin & Stang, 2008).
Organic Synthesis
This compound has also been used in the field of organic synthesis. For instance, it has been involved in Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, showcasing its utility in the synthesis of fluorene analogues and the enhancement of reaction yields and times (Haggam, 2013).
Mechanism of Action
Target of Action
4-Iodobenzophenone is a carbonyl compound . .
Mode of Action
It’s known that this compound may be used as a substrate for palladium-catalyzed coupling reactions . It may also be used in the synthesis of quinoline-based potential anticancer agents .
Biochemical Pathways
It’s known that this compound may be involved in palladium-catalyzed coupling reactions .
Result of Action
It’s known that this compound may be used in the synthesis of quinoline-based potential anticancer agents .
Properties
IUPAC Name |
(4-iodophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJMURFVZWFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341057 | |
Record name | 4-Iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-66-9 | |
Record name | 4-Iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6136-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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